molecular formula C15H18Cl2N2O5S B11523245 [2,4-Dichloro-5-(morpholin-4-ylsulfonyl)phenyl](morpholin-4-yl)methanone

[2,4-Dichloro-5-(morpholin-4-ylsulfonyl)phenyl](morpholin-4-yl)methanone

Cat. No.: B11523245
M. Wt: 409.3 g/mol
InChI Key: OUKBDUJJRPRBLL-UHFFFAOYSA-N
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Description

4-[2,4-DICHLORO-5-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]MORPHOLINE is a complex organic compound that features a morpholine ring attached to a benzenesulfonyl group, which is further substituted with dichloro and morpholine-4-carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-DICHLORO-5-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]MORPHOLINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-DICHLORO-5-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2,4-DICHLORO-5-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]MORPHOLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2,4-DICHLORO-5-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog that lacks the benzenesulfonyl and dichloro groups.

    4-(Morpholine-4-carbonyl)phenylboronic acid: A related compound with a boronic acid group instead of the benzenesulfonyl group.

    2,4-Dichlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

4-[2,4-DICHLORO-5-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]MORPHOLINE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18Cl2N2O5S

Molecular Weight

409.3 g/mol

IUPAC Name

(2,4-dichloro-5-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C15H18Cl2N2O5S/c16-12-10-13(17)14(25(21,22)19-3-7-24-8-4-19)9-11(12)15(20)18-1-5-23-6-2-18/h9-10H,1-8H2

InChI Key

OUKBDUJJRPRBLL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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